![molecular formula C12H11F3N4O B5611680 4-amino-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5611680.png)
4-amino-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the reaction of various precursors to introduce the desired functional groups and structural features. For instance, one study describes the unexpected synthesis of a compound with a carboxamide moiety linked to a substituted pyrazoline ring, highlighting the intricacies of synthesizing complex molecules like 4-amino-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide (Kettmann & Svetlik, 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide, was determined through synthesis and crystal structure analysis, providing insights into the structural attributes that could be similar to the compound of interest (Liu et al., 2016).
Chemical Reactions and Properties
Various chemical reactions have been explored to synthesize and modify pyrazole derivatives. For example, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile demonstrates a novel and efficient route that could be applicable to the synthesis of this compound, showcasing the chemical reactivity of similar compounds (Bobko et al., 2012).
Physical Properties Analysis
While specific studies on the physical properties of this compound were not identified, research on similar compounds provides a basis for understanding its likely physical characteristics. The crystalline structure, solubility, and stability under various conditions are critical aspects typically explored in such analyses.
Chemical Properties Analysis
The chemical properties, including reactivity, potential for substitution reactions, and stability of the pyrazole core, are essential for understanding how this compound behaves under different chemical conditions. Studies on similar compounds, such as the design and synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, shed light on the chemical versatility and potential reactivity of pyrazole derivatives (Donohue et al., 2002).
properties
IUPAC Name |
4-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-19-10(9(16)6-17-19)11(20)18-8-4-2-3-7(5-8)12(13,14)15/h2-6H,16H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBMAGSCTMUDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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